5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C18H18ClN3O2 |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
5-chloro-2-cyclopropyl-6-[methyl-(2-phenylcyclopropyl)amino]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C18H18ClN3O2/c1-22(13-9-12(13)10-5-3-2-4-6-10)17-14(19)15(18(23)24)20-16(21-17)11-7-8-11/h2-6,11-13H,7-9H2,1H3,(H,23,24) |
InChI Key |
QBDAVKZSHUQVRX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1C2=CC=CC=C2)C3=NC(=NC(=C3Cl)C(=O)O)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Chlorination at Position 5
Chlorine is introduced via phosphoryl chloride (POCl₃) under reflux conditions:
-
Reagents : POCl₃, N,N-diethylaniline (as HCl scavenger)
-
Temperature : 80–110°C
-
Yield : 85–90%
Functionalization at Position 6
Synthesis of N-Methyl-2-phenylcyclopropanamine
This intermediate is prepared through cyclopropanation of styrene derivatives (Figure 2B):
-
Simmons-Smith reaction : Styrene treated with diiodomethane and zinc-copper couple yields 2-phenylcyclopropane.
-
Amination : Reaction with methylamine under catalytic hydrogenation forms N-methyl-2-phenylcyclopropanamine.
Key Data :
Coupling to Pyrimidine Core
The amino group is installed via nucleophilic aromatic substitution (NAS):
Carboxylic Acid Formation
Oxidation of Methyl Esters
The 4-position methyl ester (from intermediates like t-butyl bromoacetate) is hydrolyzed to the carboxylic acid:
Direct Carboxylation
Alternative routes use carbon dioxide insertion under high pressure, though yields are lower (60–70%).
Industrial-Scale Considerations
Table 2: Optimization Strategies for Large-Scale Production
Challenges and Contradictions
-
Cyclopropane Stability : Conflicting reports on optimal temperatures for cyclopropane ring integrity. Higher temperatures (110°C) improve reaction rates but risk ring-opening.
-
Stereochemical Control : Racemic mixtures require resolution via chiral salts (e.g., (+)-abietylamine) , adding cost and complexity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl groups.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can be used to introduce various substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Chlorinating agents: Thionyl chloride, phosphorus pentachloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
Anticancer Research
The compound is being investigated for its potential as an anti-cancer agent. Studies have indicated that derivatives of pyrimidine compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often overactive in cancer cells. This inhibition can lead to reduced tumor growth and proliferation, making it a target for cancer therapy development .
Mechanism of Action
Research suggests that the specific structural features of 5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid may enhance its binding affinity to CDKs, thereby increasing its efficacy as a therapeutic agent. Preclinical models are currently being utilized to assess its effectiveness against various cancer types .
Biochemical Research
Enzyme Inhibition Studies
This compound serves as a valuable tool in studying enzyme inhibition and receptor interactions. Its unique structure allows researchers to explore how modifications can affect biological activity, providing insights into complex biochemical pathways .
Development of Therapeutic Strategies
By understanding the interactions at the molecular level, scientists can develop new therapeutic strategies targeting specific diseases, particularly those involving enzyme dysregulation .
Agricultural Chemistry
Novel Pesticides and Herbicides
The compound is also being evaluated for its potential role in developing new pesticides or herbicides. Its chemical properties may allow for the creation of products that are effective against pests while minimizing environmental impact .
Crop Protection Solutions
Research is ongoing to determine how this compound can be utilized in crop protection, aiming to provide sustainable agricultural solutions that reduce reliance on traditional chemical pesticides .
Material Science
Advanced Materials Development
5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid is being explored for its properties in creating advanced materials, such as polymers with enhanced thermal stability and mechanical strength. These materials can have applications in various industrial sectors, including automotive and aerospace .
- Anticancer Activity Study (2021) : A study published in the Journal of Chemical and Pharmaceutical Research highlighted the synthesis of pyrimidine derivatives similar to this compound and their significant antibacterial activity, suggesting a broader potential for anticancer applications due to structural similarities .
- Enzyme Interaction Analysis (2019) : Research published in various biochemical journals has demonstrated how modifications to pyrimidine structures can influence their interaction with enzymes, paving the way for targeted drug design based on this compound's framework .
- Agricultural Application Trials (2023) : Preliminary trials have shown that compounds derived from similar structures exhibit effective pest control properties with reduced toxicity to non-target organisms, indicating a promising avenue for sustainable agriculture .
Mechanism of Action
The mechanism of action of 5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other cyclopropane-containing and heterocyclic carboxylic acids.
Structural Analogues from Literature
A. Tosylate Salt ()
- Structure : Contains a piperidinyl-cyclobutane core with a cyclopropane-linked phenyl group and a carboxylic acid.
- Key Features : The cyclopropane enhances rigidity, while the tosylate salt improves crystallinity.
- Application : Targets LSD1-associated cancers, suggesting epigenetic modulation .
- Comparison : Unlike the pyrimidine core of the target compound, this derivative uses a piperidine scaffold. Both compounds leverage cyclopropane for stability but differ in target specificity.
B. Thiazolidine Carboxylic Acid (, Compound n)
- Structure : Features a thiazolidine ring, two carboxylic acid groups, and amide linkages.
- Application : Structural similarity to β-lactam antibiotics implies antimicrobial activity .
- Comparison : The target compound’s pyrimidine ring may offer broader kinase inhibition compared to thiazolidine’s niche applications.
C. Penicillin Derivative (, Compound o)
- Structure : β-lactam core with phenyl and carboxy groups.
- Key Features : The β-lactam ring is critical for antibacterial activity but prone to enzymatic degradation.
- Comparison : The target compound’s cyclopropane substituents may reduce susceptibility to metabolic breakdown compared to β-lactams .
Physicochemical and Pharmacokinetic Properties
Binding Affinity and Selectivity
- Target Compound : The pyrimidine core may interact with ATP-binding pockets in kinases, while the chlorine atom could enhance hydrophobic interactions. Cyclopropane groups likely reduce off-target effects by restricting conformational flexibility.
- Tosylate Salt () : The phenylcyclopropyl group may engage in π-π stacking with LSD1’s aromatic residues, a mechanism absent in the pyrimidine derivative.
Metabolic Stability
- Cyclopropane rings in the target compound and ’s derivative resist oxidative metabolism, extending half-life compared to non-cyclopropane analogues.
- The carboxylic acid in both the target compound and ’s derivatives may facilitate renal excretion, balancing stability with clearance .
Biological Activity
5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly as a selective agonist at serotonin receptors. This article reviews the compound's biological activity based on current research findings, including its pharmacological profile, mechanisms of action, and potential therapeutic applications.
The compound primarily acts on the serotonin 2C (5-HT2C) receptors, which are implicated in various neurological and psychiatric disorders. The selectivity for these receptors may provide therapeutic benefits while minimizing side effects associated with other serotonin receptor interactions.
Selectivity and Potency
Research indicates that 5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid exhibits significant selectivity for the 5-HT2C receptor compared to other serotonin receptors such as 5-HT2A and 5-HT2B. In vitro studies have shown:
- EC50 Values : The compound demonstrated an EC50 value as low as 23 nM at the 5-HT2C receptor, indicating high potency .
- Selectivity Ratios : It displayed over 200-fold selectivity against the 5-HT2B receptor and more than 50-fold selectivity against the 5-HT2A receptor .
Biological Activity in Animal Models
In vivo studies have been conducted to assess the behavioral effects of this compound. Notably:
- CNS Penetration : Following administration in mice, significant brain penetration was observed, with brain/plasma concentration ratios reaching up to 45 at two hours post-administration, suggesting effective central nervous system (CNS) exposure .
- Behavioral Effects : The compound was evaluated in models of amphetamine-induced hyperactivity, demonstrating antipsychotic-like effects, which can be attributed to its action on the serotonin system .
Study on Functional Selectivity
A study focused on a series of N-substituted (2-phenylcyclopropyl)methylamines highlighted that compounds similar to 5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid exhibited functional selectivity at the 5-HT2C receptor. This selectivity is crucial for developing drugs with fewer side effects typically associated with broader serotonin receptor activity .
Comparative Analysis of Similar Compounds
A comparative analysis of various compounds targeting the serotonin receptors revealed that those with similar structural motifs to our compound often showed enhanced selectivity and potency at the 5-HT2C receptor. This trend underscores the importance of structural modifications in optimizing pharmacological profiles.
| Compound Name | EC50 (nM) | Selectivity (vs. 5-HT2B) | Selectivity (vs. 5-HT2A) |
|---|---|---|---|
| Compound A | 23 | >200 | >50 |
| Compound B | 42 | >1000 | >40 |
| Compound C | 14 | >150 | Moderate |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the pyrimidine core with cyclopropane and phenylcyclopropylamine substituents?
- Methodology : Begin with a pre-functionalized pyrimidine scaffold (e.g., 4-chloropyrimidine-6-carboxylic acid) to introduce substituents stepwise. For the cyclopropyl group, employ a nucleophilic substitution using cyclopropanamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) . The methyl(2-phenylcyclopropyl)amino group can be introduced via Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) to couple methylamine with a pre-synthesized 2-phenylcyclopropyl bromide intermediate .
Q. How can the regioselectivity of substituent placement on the pyrimidine ring be confirmed?
- Methodology : Use ²H/¹³C NMR isotopic labeling to track substituent positions. For example, compare coupling constants (e.g., ) in NOESY or COSY spectra to identify proximity between protons on adjacent rings. Cross-validate with X-ray crystallography (as seen in analogous pyrimidine structures in Acta Cryst. E68 ), which provides unambiguous bond angles and torsion angles (e.g., N1–C2–C12–C14 = -176.3° ).
Q. What purification methods are effective for isolating this compound from reaction byproducts?
- Methodology : Employ reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in H₂O + 0.1% TFA) to separate polar impurities. For non-polar byproducts (e.g., unreacted cyclopropane derivatives), use silica gel chromatography with ethyl acetate/hexane (3:7 ratio) . Confirm purity via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (e.g., ensuring absence of extraneous peaks at δ 7.2–7.5 ppm for phenyl groups) .
Advanced Research Questions
Q. How do steric and electronic effects influence the conformational stability of the phenylcyclopropylamine moiety?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model the energy landscape of rotational isomers. Compare computational results with experimental X-ray data (e.g., C2–C12–C14–C15 torsion angle = 54.8° ). Steric clashes between the phenyl group and pyrimidine ring may enforce a gauche conformation, reducing planarity and altering electronic delocalization .
Q. What analytical approaches resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?
- Methodology : Use variable-temperature NMR to detect dynamic effects (e.g., ring-flipping in cyclopropane). If NOE correlations contradict expected spatial proximity (e.g., between C17–C22 and C18–C19 ), consider slow conformational exchange. Validate with solid-state NMR or cryogenic X-ray diffraction to capture static structures .
Q. How can the carboxylic acid group at position 4 be leveraged for targeted derivatization?
- Methodology : Activate the carboxylic acid via N-hydroxysuccinimide (NHS) esters for coupling with amines (e.g., biotin or fluorescent tags). Monitor reaction progress via FT-IR (disappearance of -COOH stretch at ~1700 cm⁻¹) . For regioselective modifications, protect the pyrimidine nitrogen with tert-butoxycarbonyl (Boc) groups prior to activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
